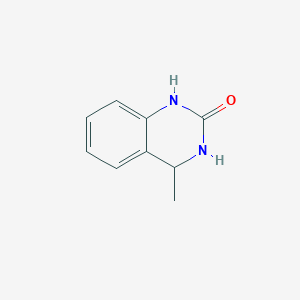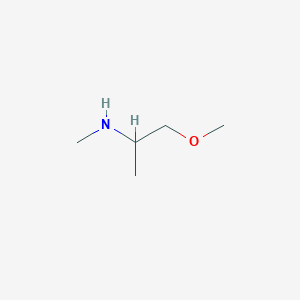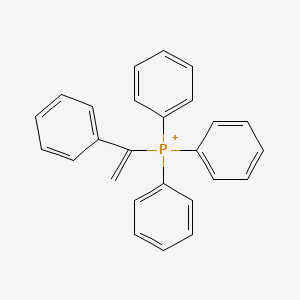
Triphenyl(1-phenylvinyl)phosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(1-phenylvinyl)phosphorane is an organophosphorus compound with the molecular formula C26H23P. It is a type of phosphorane, which is characterized by a phosphorus atom bonded to four phenyl groups and one phenylvinyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: Triphenyl(1-phenylvinyl)phosphorane can be synthesized through the reaction of triphenylphosphine with phenylacetylene in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{PhC}\equiv\text{CH} \rightarrow \text{Ph}_3\text{P}=\text{CHPh} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and phenylacetylene under certain conditions.
Substitution: The phenylvinyl group can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenylvinyl group.
Major Products:
Oxidation: Triphenylphosphine oxide and phenylvinyl oxide.
Reduction: Triphenylphosphine and phenylacetylene.
Substitution: Various substituted phosphoranes depending on the electrophile used.
科学的研究の応用
Triphenyl(1-phenylvinyl)phosphorane has several applications in scientific research:
Organic Synthesis: It is used in the Wittig reaction to form alkenes from aldehydes and ketones.
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
作用機序
The primary mechanism of action for Triphenyl(1-phenylvinyl)phosphorane involves its role as a nucleophile in the Wittig reaction. The phosphorus atom forms a bond with the carbonyl carbon of an aldehyde or ketone, resulting in the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form an alkene and triphenylphosphine oxide. The reaction can be summarized as follows: [ \text{Ph}_3\text{P}=\text{CHPh} + \text{R}_2\text{C=O} \rightarrow \text{Ph}_3\text{P=O} + \text{R}_2\text{C=CHPh} ]
類似化合物との比較
Triphenylphosphine: A common organophosphorus compound used in various organic reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, often formed as a byproduct in reactions involving triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness: Triphenyl(1-phenylvinyl)phosphorane is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This property makes it particularly valuable in the synthesis of alkenes with precise control over the double bond’s location.
特性
CAS番号 |
30537-11-2 |
|---|---|
分子式 |
C26H22BrP |
分子量 |
445.3 g/mol |
IUPAC名 |
triphenyl(1-phenylethenyl)phosphanium;bromide |
InChI |
InChI=1S/C26H22P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-21H,1H2;1H/q+1;/p-1 |
InChIキー |
OHPKUXCNUGBHGY-UHFFFAOYSA-M |
SMILES |
C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Key on ui other cas no. |
30537-11-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


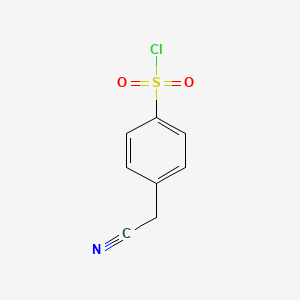
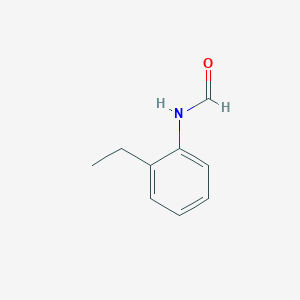
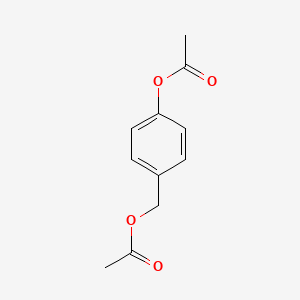
![methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B3370019.png)
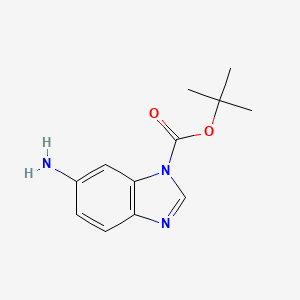
![[(4-Methyl-3-nitrobenzoyl)amino]acetic acid](/img/structure/B3370028.png)
![2-[(4-Cyanophenyl)methanesulfonyl]acetic acid](/img/structure/B3370036.png)
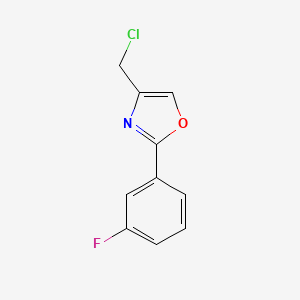
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)

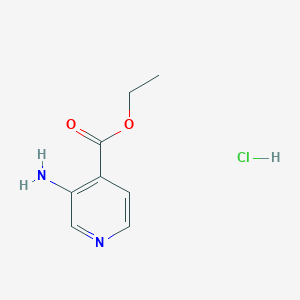
![Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3370081.png)
